phosphanium bromide CAS No. 51953-09-4](/img/structure/B14654256.png)
[4-(2-Oxocyclohexyl)butyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxocyclohexyl)butylphosphanium bromide: is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly as phase-transfer catalysts and reagents in various chemical reactions. The structure of this compound includes a triphenylphosphine moiety attached to a butyl chain, which is further connected to a cyclohexanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxocyclohexyl)butylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromobutyl cyclohexanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Oxocyclohexyl)butylphosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(2-Oxocyclohexyl)butylphosphanium bromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases and enhancing reaction rates.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, 4-(2-Oxocyclohexyl)butylphosphanium bromide may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its role as a catalyst in various chemical processes makes it valuable in manufacturing applications.
Wirkmechanismus
The mechanism of action of 4-(2-Oxocyclohexyl)butylphosphanium bromide involves its ability to interact with various molecular targets. The triphenylphosphine moiety can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the compound’s structure allows it to participate in redox reactions, influencing the activity of enzymes and other proteins. The cyclohexanone group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction and other transformations.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar applications in phase-transfer catalysis.
Cyclohexyltriphenylphosphonium bromide: A compound with a similar structure but different substituents, leading to variations in reactivity and applications.
Uniqueness: 4-(2-Oxocyclohexyl)butylphosphanium bromide is unique due to the presence of the cyclohexanone group, which imparts distinct chemical properties and reactivity. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with other phosphonium salts.
Eigenschaften
CAS-Nummer |
51953-09-4 |
|---|---|
Molekularformel |
C28H32BrOP |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
4-(2-oxocyclohexyl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H32OP.BrH/c29-28-22-11-10-14-24(28)15-12-13-23-30(25-16-4-1-5-17-25,26-18-6-2-7-19-26)27-20-8-3-9-21-27;/h1-9,16-21,24H,10-15,22-23H2;1H/q+1;/p-1 |
InChI-Schlüssel |
DZWAKCGVXLXWRA-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(=O)C(C1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


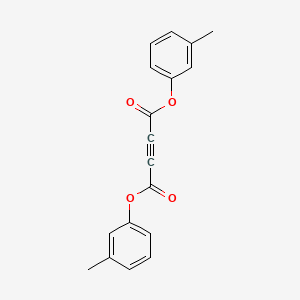
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)

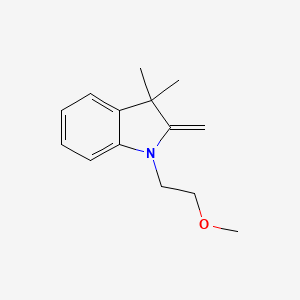
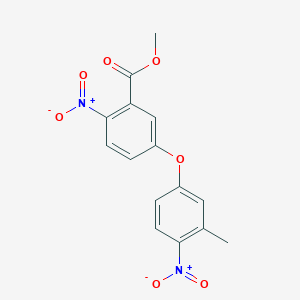
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)
![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
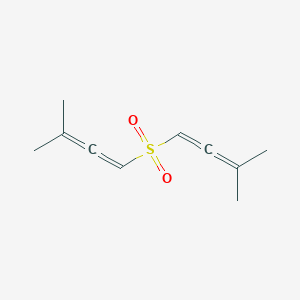
![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)
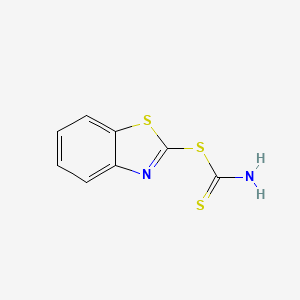
![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
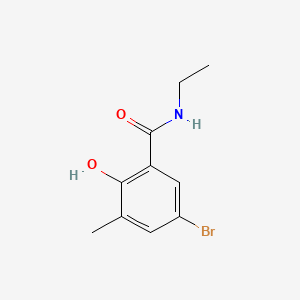
![2-[(2R)-2,4,6-Trimethyl-2,3-dihydro-1H-inden-5-yl]ethan-1-ol](/img/structure/B14654265.png)
